molecular formula C10H6N2O3 B1367498 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 97484-76-9

1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B1367498
CAS RN: 97484-76-9
M. Wt: 202.17 g/mol
InChI Key: YCXPMVJPZIPWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic organic compound. It is part of the oxazine family, which are compounds containing one oxygen and one nitrogen atom in a six-membered ring .


Synthesis Analysis

The synthesis of 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can be achieved through various methods. One such method involves the Ritter reaction between monoterpenoid (–)-isopulegol and nitriles in the presence of concentrated sulfuric acid or trifluoromethanesulfonic acid . Another method involves the tandem palladium-catalyzed oxidative aminocarbonylation−cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines .


Molecular Structure Analysis

The molecular structure of 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has been analyzed using XRD method . The six-membered oxazine ring adopts a half-chair conformation and its mean plane makes a dihedral angle of 83.23 (7)° with the pyrrolidine ring of the indoline ring system .


Chemical Reactions Analysis

The chemical reactions involving 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione are diverse. For instance, the Ritter reaction between monoterpenoid (–)-isopulegol and nitriles in the presence of concentrated sulfuric acid or trifluoromethanesulfonic acid yielded a series of chiral 1,3-oxazine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione include a melting point of 207–209°C, and various peak values in FT-IR and NMR spectra .

Scientific Research Applications

Synthesis Methods

  • Pyrido[2,3-d][1,3]oxazine Derivatives Synthesis : A method for synthesizing pyrido[3,2-e][1,4]-diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones using α-amino acid methyl ester derivatives with 1H-pyrido[2,3-d][1,3]oxazine-2,4-dione was reported by El Bouakher et al. (2011). This synthesis involved peptide coupling followed by cyclization in tetrahydrofuran with sodium hydride (El Bouakher et al., 2011).

Chemical Transformations

  • Formation of 1,3-Oxazine Derivatives : Yogo et al. (1984) described a reaction involving 2H-1,3-oxazine-2,4(3H)-dione derivatives with potassium cyanide, resulting in ring contraction and formation of 5-iminopyrrol-2-one derivatives, demonstrating a novel example of ring transformation via attack on the 6-position of 1,3-oxazines (Yogo, Hirota, & Maki, 1984).

Herbicidal Applications

  • Herbicidal Activity and PPO Inhibition : Wang et al. (2017) synthesized a series of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids that inhibit protoporphyrinogen oxidase (PPO) with improved bioactivity, demonstrating significant herbicidal activities and weed control potentials (Wang et al., 2017).

Antimicrobial and Antioxidant Activities

  • Antioxidant and Antimicrobial Evaluation : Sarmiento-Sánchez et al. (2014) reported on the synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides and their evaluation for antimicrobial activity against human bacterial pathogens, as well as antioxidant activity (Sarmiento-Sánchez et al., 2014).

CO2 Reactions and Efficient Synthesis

  • CO2 Reaction and 1,3-Oxazine-2,4-diones Synthesis : Chen et al. (2009) demonstrated an efficient synthesis of 1,3-oxazine-2,4-diones by reacting CO2 with 2,3-allenamides under mild conditions, offering a new pathway for functional compound synthesis (Chen, Fu, & Ma, 2009).

properties

IUPAC Name

1-prop-2-ynylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3/c1-2-6-12-8-7(4-3-5-11-8)9(13)15-10(12)14/h1,3-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXPMVJPZIPWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=N2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540440
Record name 1-(Prop-2-yn-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97484-76-9
Record name 1-(2-Propyn-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97484-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Prop-2-yn-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.